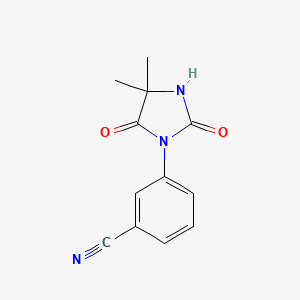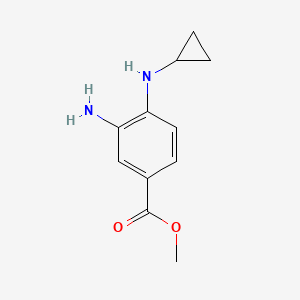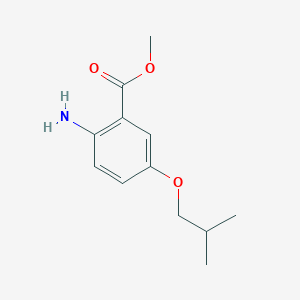
5-iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine
Descripción general
Descripción
5-Iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine (5-iodo-DMPMP) is an organoiodine compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in the laboratory. 5-iodo-DMPMP has been used in the synthesis of other compounds, as a reagent in chemical reactions, and as a fluorescent marker in biological studies. It is an important tool in the field of organic chemistry, and its structure and properties have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The synthesis of pyrimidine derivatives, similar to the queried compound, has been studied, with a focus on their structural determination using various spectroscopic methods. This research is valuable in understanding the chemical properties and potential applications of such compounds (Deohate & Palaspagar, 2020).
Biological Activity and Potential Applications
- Investigations into similar pyrimidine compounds have demonstrated significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Sirakanyan et al., 2021).
- Another study evaluated the potential of pyrimidine derivatives as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation, indicating possible applications in Alzheimer's disease research (Mohamed et al., 2011).
- Research on charge-cumulated hetarenes, including pyrimidin-2-amine derivatives, has provided insights into the formation of charge-transfer complexes, contributing to the understanding of their chemical behavior (Schmidt & Hetzheim, 1997).
Chemical Transformations and Reactions
- Studies on iodination of similar pyrimidine compounds offer insights into regiospecific functionalization, enhancing the understanding of their chemical reactivity (Niclas et al., 1987).
- Kinetic and mechanistic investigations of the oxidation of N'-heteroaryl unsymmetrical formamidines, including pyrimidin-2-yl derivatives, provide valuable data on their reactivity in different conditions (Fawzy & Shaaban, 2014).
Synthesis of Novel Compounds and Derivatives
- Research on synthesizing amino derivatives of triazolopyrimidine, which involves pyrimidine-2-yl compounds, contributes to the development of new heterocyclic compounds (Vas’kevich et al., 2006).
- Studies focusing on the synthesis of novel pyrimidine-pyrazole derivatives with potential antifungal effects expand the understanding of pyrimidine-based compounds in antifungal applications (Jafar et al., 2017).
Propiedades
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4/c1-16(2)12-14-8-9(13)11(15-12)10-6-4-5-7-17(10)3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZQBOXCYLYCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=NC(=NC=C2I)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)





![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)





